molecular formula C13H20BNO4S B1408532 (4-(N-cyclopentylsulfamoyl)-3,5-dimethylphenyl)boronic acid CAS No. 1704097-46-0

(4-(N-cyclopentylsulfamoyl)-3,5-dimethylphenyl)boronic acid

Cat. No.: B1408532
CAS No.: 1704097-46-0
M. Wt: 297.2 g/mol
InChI Key: OTXYDMVQKWRULL-UHFFFAOYSA-N
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Description

(4-(N-cyclopentylsulfamoyl)-3,5-dimethylphenyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound features a boronic acid group attached to a phenyl ring, which is further substituted with a cyclopentylsulfamoyl group and two methyl groups. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of (4-(N-cyclopentylsulfamoyl)-3,5-dimethylphenyl)boronic acid typically involves several steps. One common method includes the following steps:

    Formation of the Phenyl Ring: The phenyl ring is first synthesized with the desired substituents, including the cyclopentylsulfamoyl group and the methyl groups.

    Introduction of the Boronic Acid Group: The boronic acid group is introduced through a reaction with a boron-containing reagent, such as boronic acid or boronate ester, under specific conditions.

Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities.

Chemical Reactions Analysis

(4-(N-cyclopentylsulfamoyl)-3,5-dimethylphenyl)boronic acid can undergo various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(4-(N-cyclopentylsulfamoyl)-3,5-dimethylphenyl)boronic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.

    Biology: The compound can be used in the development of enzyme inhibitors, as boronic acids are known to inhibit serine proteases and other enzymes.

    Industry: The compound can be used in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (4-(N-cyclopentylsulfamoyl)-3,5-dimethylphenyl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with active site serine residues in enzymes, leading to enzyme inhibition. This interaction can disrupt the normal function of the enzyme, making the compound a potential inhibitor for various enzymes involved in disease processes.

Comparison with Similar Compounds

(4-(N-cyclopentylsulfamoyl)-3,5-dimethylphenyl)boronic acid can be compared with other boronic acids and sulfonamide-containing compounds. Similar compounds include:

    Phenylboronic Acid: A simpler boronic acid with a phenyl ring and a boronic acid group.

    Cyclopentylsulfonamide: A compound with a cyclopentylsulfamoyl group but lacking the boronic acid functionality.

    3,5-Dimethylphenylboronic Acid: A boronic acid with a phenyl ring substituted with two methyl groups.

The uniqueness of this compound lies in its combination of the boronic acid group with the cyclopentylsulfamoyl and dimethylphenyl groups, which provides distinct chemical and biological properties.

Properties

IUPAC Name

[4-(cyclopentylsulfamoyl)-3,5-dimethylphenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BNO4S/c1-9-7-11(14(16)17)8-10(2)13(9)20(18,19)15-12-5-3-4-6-12/h7-8,12,15-17H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTXYDMVQKWRULL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)C)S(=O)(=O)NC2CCCC2)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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